molecular formula C20H18BrN B1279164 4-Bromo-N,N-di-p-tolylaniline CAS No. 58047-42-0

4-Bromo-N,N-di-p-tolylaniline

Cat. No.: B1279164
CAS No.: 58047-42-0
M. Wt: 352.3 g/mol
InChI Key: YMNJJMJHTXGFOR-UHFFFAOYSA-N
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Description

4-Bromo-N,N-di-p-tolylaniline is an organic compound with the molecular formula C20H18BrN and a molecular weight of 352.28 g/mol . It is a derivative of triphenylamine, where one of the phenyl groups is substituted with a bromine atom and two p-tolyl groups. This compound is known for its applications in various fields, including organic electronics and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-N,N-di-p-tolylaniline can be synthesized through several methods. One common approach involves the bromination of N,N-di-p-tolylaniline using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane . The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N,N-di-p-tolylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-N,N-di-p-tolylaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-N,N-di-p-tolylaniline in its applications, particularly in organic electronics, involves its ability to transport holes (positive charge carriers) efficiently. The presence of the bromine atom and p-tolyl groups enhances its electronic properties, making it suitable for use in devices like OLEDs and OPVs. The compound interacts with other materials in the device, facilitating charge transport and improving overall device performance .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-N,N-di-p-tolylaniline is unique due to the presence of both the bromine atom and p-tolyl groups, which confer specific electronic properties that are advantageous in organic electronics and materials science applications. Its ability to undergo various chemical reactions also makes it a versatile compound for research and industrial purposes .

Properties

IUPAC Name

N-(4-bromophenyl)-4-methyl-N-(4-methylphenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrN/c1-15-3-9-18(10-4-15)22(19-11-5-16(2)6-12-19)20-13-7-17(21)8-14-20/h3-14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMNJJMJHTXGFOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70456772
Record name 4-Bromo-N,N-di-p-tolylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70456772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58047-42-0
Record name 4-Bromo-N,N-di-p-tolylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70456772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-4',4''-dimethyltriphenylamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In a 500 milliliter three-necked flask equipped with a mechanical stirrer, thermometer and Dean-Stark trap, all under an argon atmosphere, were added molten p-iodotoluene (27.3 grams, 125 millimoles), 22 grams of xylene, p-bromoaniline (8.7 grams, 50 millimoles), and 1,10-phenanthroline (1.8 grams, 10 millimoles). The reaction mixture was then heated to 100° C. at which point potassium hydroxide flake (22.4 grams, 400 millimoles) and cuprous chloride (1 gram, 10 millimoles) were added. The temperature was then adjusted to 125° C., and the reaction progress monitored by high performance liquid chromatography. Analysis showed the reaction to be 94 percent complete at 2 hours and 98 percent complete at 5 hours at which point the reaction was terminated. Product isolation was accomplished by adding 24 grams of acetic acid, and partitioning the reaction mixture between 100 grams of toluene and 100 grams of deionized water. The organic phase was further washed several times with deionized water, and the solvent removed to afford 15 grams (84.5 percent) of the desired product of high purity (HPLC, 98 area percent).
Quantity
27.3 g
Type
reactant
Reaction Step One
Quantity
8.7 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
22 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
cuprous chloride
Quantity
1 g
Type
reactant
Reaction Step Three
Yield
84.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is 4-Bromo-N,N-di-p-tolylaniline considered a promising material for blue PHOLEDs?

A: this compound serves as a key precursor in synthesizing host materials for blue PHOLEDs. Specifically, it is used to create 4,4′-(9,9′-[2,3′-bicarbazole]-9,9′-diyl) bis(N,N-di-p-tolylaniline) (44BBDT) []. This compound exhibits a high triplet energy level exceeding 2.78 eV [], which is crucial for efficiently hosting blue phosphorescent emitters.

Q2: How does the structure of 4,4′-(9,9′-[2,3′-bicarbazole]-9,9′-diyl) bis(N,N-di-p-tolylaniline) contribute to its effectiveness as a host material?

A: The structure of 4,4′-(9,9′-[2,3′-bicarbazole]-9,9′-diyl) bis(N,N-di-p-tolylaniline) incorporates a bicarbazole backbone, which likely contributes to its high triplet energy []. This backbone, along with the di-p-tolylaniline groups, influences the material's HOMO and LUMO energy levels, which were measured at -5.76 eV and -2.47 eV, respectively []. This specific energy level alignment facilitates efficient energy transfer to the blue phosphorescent emitter.

Q3: What evidence suggests 4,4′-(9,9′-[2,3′-bicarbazole]-9,9′-diyl) bis(N,N-di-p-tolylaniline) is successful in enhancing blue PHOLED performance?

A: When 4,4′-(9,9′-[2,3′-bicarbazole]-9,9′-diyl) bis(N,N-di-p-tolylaniline) was employed as the host material in a blue PHOLED device with a phenylimidazole-based blue triplet emitter, impressive results were observed. The device achieved a maximum external quantum efficiency of 17.8% and operated at a low driving voltage [], indicating the material's effectiveness in facilitating efficient light emission.

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